Nobiletin

描述

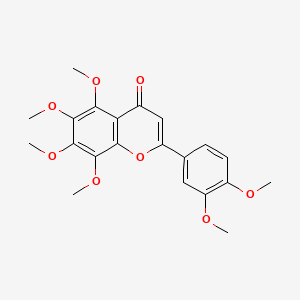

Nobiletin is a flavonoid isolated from citrus peels. It is an O-methylated flavone that has the activity to rescue bulbectomy-induced memory impairment . It has been extensively studied due to its high fat solubility, high bioavailability, and low toxicity .

Synthesis Analysis

Nobiletin is a natural extract of citrus peel and has been widely studied in various diseases . A hybrid compound consisting of myricetin and nobiletin was synthesized in a study .Molecular Structure Analysis

The chemical formula of Nobiletin is 2-(3, 4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one. The molecular weight of Nobiletin is 402.4 g/mol, and the molecular formula is C21H22O8 .Chemical Reactions Analysis

Nobiletin has multiple pharmacological effects such as antioxidant, anti-microbial, anti-cancer, and anti-inflammatory. It is useful in cancer, inflammatory bowel diseases, atherosclerosis, obesity, and Alzheimer’s disease .Physical And Chemical Properties Analysis

Nobiletin is a compound with high fat solubility, high bioavailability, and low toxicity . It suffers from serious biopharmaceutical limitations such as low aqueous solubility (below 1 μg/ml), poor permeability across biological barriers, and low bioavailability .科学研究应用

Neuroprotective Effects

Nobiletin has been extensively studied for its role in neuronal disorders . It has shown to have a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing the neurotoxic response, and improving the antioxidant capacity . It also promotes the survival of nerve cells, axon growth, and reduces blood-brain barrier permeability .

Memory Improvement

Nobiletin has been found to improve memory . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where memory loss is a significant symptom .

Antioxidant Activity

Nobiletin has shown antioxidant activity in vitro and in vivo . This means it can neutralize harmful free radicals in the body, which can contribute to chronic diseases and aging .

Anti-inflammatory Activity

In addition to its antioxidant properties, Nobiletin also has anti-inflammatory activity . This could potentially make it useful in treating conditions characterized by inflammation .

Metabolic and Cardiovascular Disorders

Nobiletin has demonstrated potential against metabolic and cardiovascular disorders . This is particularly important given the prevalence of these conditions in the modern world .

Aging and Neurodegeneration

Nobiletin has shown promise in promoting healthy aging and combating age-related neurodegenerative diseases . It has been found to have beneficial effects on cellular energetics in both the periphery and brain .

Bone Health

Research has also shown that Nobiletin could potentially suppress bone loss . This could make it a valuable tool in the fight against osteoporosis and other bone-related

作用机制

Nobiletin is a naturally occurring flavonoid found in citrus peels, known for its wide range of biological activities . This article will delve into the mechanism of action of Nobiletin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Nobiletin has been found to target several key components in the body. It has been shown to have a variety of biological functions in the nervous system, such as inhibiting the expression of inflammatory factors, reducing neurotoxic responses, and promoting the survival of nerve cells . It also targets the circadian clock machinery, activating temporal control of downstream processes within the cell and throughout the body . Furthermore, it has been found to impinge on the Akt/CREB pathway .

Mode of Action

Nobiletin interacts with its targets in various ways to bring about changes in the body. It has been found to inhibit the expression of inflammatory factors and reduce neurotoxic responses, thereby promoting the survival of nerve cells . It also promotes axon growth, reduces blood-brain barrier permeability, and reduces brain edema . Additionally, it has been found to activate the circadian clock machinery, thereby controlling downstream processes within the cell and throughout the body .

Biochemical Pathways

Nobiletin affects several biochemical pathways. It has been found to activate the Akt/CREB pathway, which plays a crucial role in cell survival . It also impacts the circadian clock machinery, affecting the body’s biological processes . Furthermore, it has been found to regulate certain anti-cancer pathways in a colon cancer cell line .

Pharmacokinetics

Nobiletin exhibits high fat solubility, high bioavailability, and low toxicity . It is readily taken up by cells and displays excellent profiles in metabolic stability and membrane transport . In rats, Nobiletin is metabolized through CYP1A1, CYP1A2, among others, which results in the formation of three mono-demethylated metabolites .

安全和危害

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIAQLRQZPPODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197275 | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

478-01-3 | |

| Record name | Nobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nobiletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D65ILJ7WLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What are the primary molecular targets of nobiletin?

A1: Research has identified several molecular targets for nobiletin, indicating its multi-targeted mode of action. Some prominent targets include:

- Nobiletin-binding protein 1 (NBP1): Nobiletin activates NBP1, a protein involved in cellular metabolic pathways. This interaction has been shown to be crucial for nobiletin's anti-hypertrophic effects in cardiomyocytes and its therapeutic potency against heart failure. [, ]

- Heat shock protein 70 (HSP70): Nobiletin binds to the ATP-binding domains of HSP70, inhibiting its ATPase activity. HSP70 is involved in cancer cell survival and resistance to chemotherapy; hence, its inhibition by nobiletin contributes to its anticancer properties. []

- Angiopoietin-like protein 3 (ANGPTL3): Nobiletin downregulates ANGPTL3 expression by inhibiting the transcription factor liver X receptor-α (LXRα). This downregulation reinstates lipoprotein lipase (LPL) activity, contributing to nobiletin's lipid-lowering effects. []

- Various signaling pathways: Nobiletin modulates several signaling pathways, including PI3K/Akt, MAPK (ERK, JNK, p38), NF-κB, and PKA/CREB. These pathways are involved in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. [, , , , , , , , , , ]

Q2: How does nobiletin impact angiogenesis?

A2: Nobiletin exhibits anti-angiogenic activity by inhibiting various endothelial cell functions. It suppresses proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) stimulated by pro-angiogenic factors. It achieves this by downregulating signaling molecules like ERK1/2 and c-Jun N-terminal kinase, inhibiting proMMP-2 production, and downregulating cell-associated plasminogen activator activity. []

Q3: What role does nobiletin play in modulating oxidative stress and inflammation?

A3: Nobiletin demonstrates potent antioxidant and anti-inflammatory effects. It reduces cadmium-induced oxidative stress by inhibiting reactive oxygen species (ROS) and malondialdehyde (MDA) production while improving glutathione levels. [] In inflammatory conditions like colitis, nobiletin decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) in the colonic mucosa. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of nobiletin?

A4: Research suggests that nobiletin undergoes extensive metabolism, particularly demethylation, by gut microbiota. The major metabolite found in mouse urine is 4'-demethylnobiletin. [, ] Further, nobiletin appears to enhance its own metabolism by promoting the growth of specific gut bacteria with higher demethylation abilities. []

Q5: What evidence supports the potential use of nobiletin for Alzheimer's disease?

A6: Nobiletin demonstrates promising anti-dementia activity. In a cellular model of Alzheimer's disease, it reduces intracellular and extracellular levels of amyloid beta (Aβ), a hallmark of the disease. This reduction is linked to nobiletin's ability to upregulate neprilysin, an Aβ-degrading enzyme. []

Q6: What is the therapeutic effect of nobiletin on lipid metabolism and atherosclerosis?

A7: Nobiletin improves lipid metabolism and shows anti-atherosclerotic effects. It reduces plasma triglyceride and cholesterol levels in high-fat diet-fed zebrafish and attenuates VLDL overproduction, dyslipidemia, and atherosclerosis in mice with diet-induced insulin resistance. [, ]

Q7: What are the potential applications of computational chemistry and modeling in nobiletin research?

A9: Computational approaches can provide valuable insights into the structure-activity relationship (SAR) of nobiletin, aiding in the design of more potent and selective derivatives. Molecular docking studies can predict the binding affinities of nobiletin and its analogs to specific molecular targets, facilitating targeted drug development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)